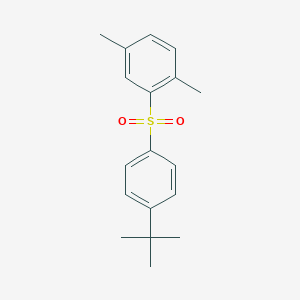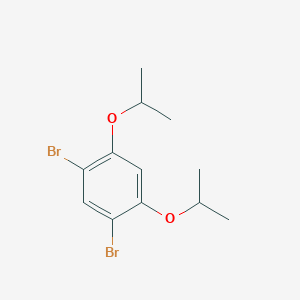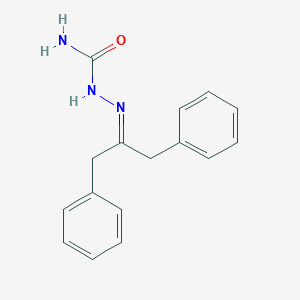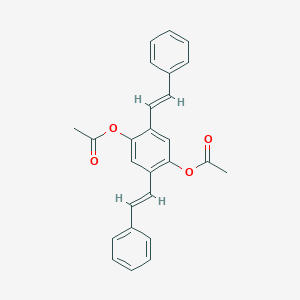![molecular formula C17H16O4S3 B296069 Diethyl 5-phenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate](/img/structure/B296069.png)
Diethyl 5-phenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 5-phenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate, also known as DPD, is a chemical compound that has been extensively studied for its potential uses in scientific research. DPD is a member of the dithiolo[5,1-e][1,2]dithiole family, which is known for its unique electronic and structural properties.
Mecanismo De Acción
The mechanism of action of Diethyl 5-phenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate is not fully understood, but it is believed to involve the modulation of cellular signaling pathways. This compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of antioxidant and detoxification genes. This compound has also been shown to inhibit the activity of protein kinase C, which is involved in the regulation of cellular signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound has antioxidant activity and can protect cells from oxidative stress. This compound has also been shown to inhibit the proliferation of cancer cells and to induce apoptosis in cancer cells. In vivo studies have shown that this compound can protect against liver damage and can improve glucose tolerance in diabetic mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Diethyl 5-phenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate in lab experiments is its unique electronic and structural properties, which make it a useful component of organic electronics and materials science research. Another advantage is its potential uses as an antioxidant and as a modulator of cellular signaling pathways in biochemistry research. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in aqueous environments.
Direcciones Futuras
There are several future directions for research on Diethyl 5-phenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate. One direction is the development of new synthesis methods that can improve the yield and purity of the final product. Another direction is the study of the electronic and structural properties of this compound and its potential uses in organic electronics and materials science. In biochemistry, future research could focus on the mechanisms of action of this compound and its potential uses as an antioxidant and as a modulator of cellular signaling pathways. Finally, future research could explore the potential uses of this compound in medical applications, such as the treatment of cancer and diabetes.
Métodos De Síntesis
The synthesis of Diethyl 5-phenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate involves several steps, including the reaction between 5-phenyl-1,2-dithiole-3-thione and diethyl oxalate to form this compound. The reaction is typically carried out in the presence of a catalyst, such as triethylamine or pyridine. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Aplicaciones Científicas De Investigación
Diethyl 5-phenyl-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole-2,3-dicarboxylate has been studied for its potential uses in a variety of scientific fields, including organic electronics, materials science, and biochemistry. In organic electronics, this compound has been used as a component of organic field-effect transistors and organic light-emitting diodes due to its unique electronic properties. In materials science, this compound has been studied for its potential use as a molecular wire and as a component of molecular switches. In biochemistry, this compound has been studied for its potential uses as an antioxidant and as a modulator of cellular signaling pathways.
Propiedades
Fórmula molecular |
C17H16O4S3 |
|---|---|
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
diethyl 7-phenyl-1λ4,2,8-trithiabicyclo[3.3.0]octa-1(5),3,6-triene-3,4-dicarboxylate |
InChI |
InChI=1S/C17H16O4S3/c1-3-20-16(18)14-13-10-12(11-8-6-5-7-9-11)22-24(13)23-15(14)17(19)21-4-2/h5-10H,3-4H2,1-2H3 |
Clave InChI |
SPKYZBNYPCIRNR-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SS2=C1C=C(S2)C3=CC=CC=C3)C(=O)OCC |
SMILES canónico |
CCOC(=O)C1=C(SS2=C1C=C(S2)C3=CC=CC=C3)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[4-Bromo-2,5-bis(hexyloxy)phenyl]acetonitrile](/img/structure/B295988.png)

![3-diphenylphosphoryl-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B295990.png)


![4-{2-[4-(Hexyloxy)phenyl]vinyl}benzaldehyde](/img/structure/B295996.png)



![3-[5-(2,5-Dimethylphenyl)-1,3,4-oxadiazol-2-yl]acrylic acid](/img/structure/B296004.png)

![5-[4-bromo-2,5-bis(hexyloxy)benzyl]-2H-tetraazole](/img/structure/B296007.png)
![3-[(6-Bromohexyl)oxy]-4-methoxybenzaldehyde](/img/structure/B296008.png)
![4-[(Hexylsulfonyl)methyl]benzaldehyde](/img/structure/B296009.png)
